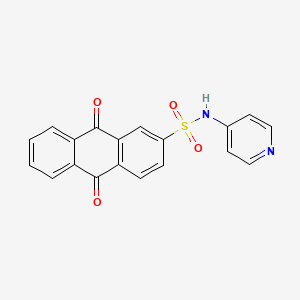

9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide

Description

Properties

IUPAC Name |

9,10-dioxo-N-pyridin-4-ylanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4S/c22-18-14-3-1-2-4-15(14)19(23)17-11-13(5-6-16(17)18)26(24,25)21-12-7-9-20-10-8-12/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICBWCBTRKSFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with anthracene, which undergoes oxidation to form 9,10-anthraquinone. This intermediate is then reacted with a sulfonamide derivative and a pyridine compound under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced to form different derivatives.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized anthracene derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Overview

9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide is an organic compound characterized by its anthracene core and functional groups that include a sulfonamide and a pyridine moiety. Its unique structure allows for various interactions with biological systems, making it a candidate for applications in medicinal chemistry and organic synthesis.

Medicinal Chemistry

Research indicates that compounds similar to 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide exhibit potential therapeutic properties. Notably:

- Anti-Cancer Properties : Compounds with similar structures have demonstrated anti-cancer activity, suggesting this compound may also possess similar properties.

- Anti-inflammatory Effects : The potential for anti-inflammatory applications has been noted in various studies.

Inhibition of Viral Proteases

Recent studies have highlighted the role of anthracene derivatives in inhibiting viral proteases. For instance:

- SARS-CoV-2 Inhibition : Research on related compounds has shown they can act as non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease. This suggests that 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide may also be effective against viral targets, contributing to antiviral drug development efforts .

Organic Synthesis

The compound's structural characteristics make it valuable in organic synthesis:

- Functionalization Reactions : The presence of the sulfonamide group allows for metal-catalyzed C-H bond functionalization reactions, enhancing its utility in creating diverse chemical entities .

Case Studies and Research Findings

Several studies have explored the properties and applications of anthracene derivatives:

Mechanism of Action

The mechanism by which 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Key Observations :

- Pyridinyl vs. These differences influence melting points and solubility; for example, thiazol-2-yl derivatives exhibit lower melting points (~167°C) compared to pyrimidin-4-yl analogs (~237°C) .

- Sulfonamide Modifications : N,N-Dimethyl substitution () reduces hydrogen-bonding capacity but improves lipophilicity, whereas sodium sulfonate derivatives () enhance aqueous solubility for surfactant applications.

Functional and Application-Based Comparisons

Fluorescence and Molecular Recognition

Anthraquinone sulfonamides with planar aromatic cores, such as the target compound and N,N-diphenyl derivatives (), exhibit strong fluorescence due to extended conjugation. The pyridin-4-yl group may enhance electron-withdrawing effects, red-shifting emission wavelengths compared to phenylamino or benzamide derivatives .

Corrosion Inhibition

2–5 in ) demonstrate corrosion inhibition via adsorption on metal surfaces. The sulfonamide group in the target compound could similarly anchor to metal substrates, with pyridinyl enhancing coordination to transition metals.

Medicinal Chemistry

The pyridin-4-yl group in the target compound may interact with kinase active sites, analogous to pyridine-containing drugs.

Spectroscopic Characterization

- 1H NMR: Anthraquinone protons appear as doublets near δ 8.3–8.4 ppm, while pyridinyl protons resonate as multiplet signals at δ 8.6–8.7 ppm .

- IR: Strong S=O stretches at ~1150–1250 cm⁻¹ and C=O stretches at ~1670 cm⁻¹ confirm sulfonamide and anthraquinone functionalities .

Biological Activity

9,10-Dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound derived from anthracene that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H12N2O3S

- IUPAC Name : 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide

- Molecular Weight : 296.33 g/mol

This compound features a sulfonamide group linked to a pyridine ring and an anthracene backbone, contributing to its diverse biological activities.

The biological activity of 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide is primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. It has shown effectiveness against several cancer cell lines, including breast and colon cancer.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have revealed the following IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HT-29 (Colon Cancer) | 8.0 |

| A549 (Lung Cancer) | 6.5 |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of several sulfonamide derivatives, including 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide. The results indicated that this compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .

- Anticancer Research : In a study published in Cancer Letters, researchers investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

- Inflammation Model : An animal model study assessed the anti-inflammatory effects of the compound in carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 9,10-dioxo-N-(pyridin-4-yl)-9,10-dihydroanthracene-2-sulfonamide?

The synthesis typically involves three key steps:

Oxidation of anthracene derivatives : 9,10-Dihydroanthracene is oxidized to form the dioxo-dihydroanthracene core using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

Sulfonylation : The sulfonamide group is introduced via sulfonyl chloride intermediates. Pyridine-4-amine is coupled to the anthracene core using coupling agents (e.g., HATU) in solvents like DMF or dichloromethane .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridyl proton signals at δ 8.5–8.7 ppm) and sulfonamide linkage .

- X-ray Crystallography : Resolves the planar anthracene core and dihedral angles between the sulfonamide and pyridyl groups (e.g., ~60° inclination observed in analogs) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 403.08) .

Q. What are the common reaction pathways for functionalizing this compound?

- Electrophilic Substitution : Bromination at the anthracene C-1 position using Br₂/FeBr₃ .

- Nucleophilic Reactions : Thioacetamide derivatives form via nucleophilic attack on the sulfonamide group .

- Redox Reactions : The dioxo group undergoes reversible reduction to dihydroxy derivatives in protic media, useful in electrochemical studies .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved across synthetic methods?

Discrepancies arise from solvent polarity (e.g., DMF vs. dichloromethane), temperature control (±5°C deviations), and competing nucleophiles (e.g., hydroxide leading to byproducts like 1-amino-4-hydroxy derivatives) . Methodological recommendations :

Q. What computational approaches predict interactions with biological targets?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to assess redox activity .

- Molecular Docking : The sulfonamide group shows affinity for carbonic anhydrase IX (binding energy: −8.5 kcal/mol), suggesting anticancer potential .

- MD Simulations : Anthracene’s planar structure stabilizes π-π stacking with DNA base pairs (e.g., intercalation free energy: −6.3 kcal/mol) .

Q. How do substituents on the pyridyl group influence electrochemical properties?

Q. What strategies mitigate anthracene core degradation during long-term storage?

- Light Sensitivity : Store in amber vials under argon; UV-Vis spectra show 95% stability at 4°C after 6 months .

- Oxidative Degradation : Add antioxidants (e.g., BHT) to ethanol solutions; TGA analysis confirms stability up to 200°C .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.